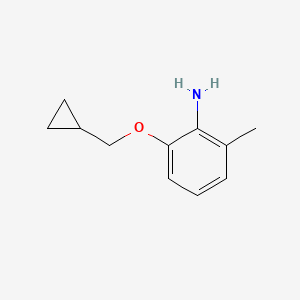

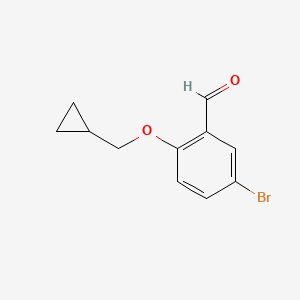

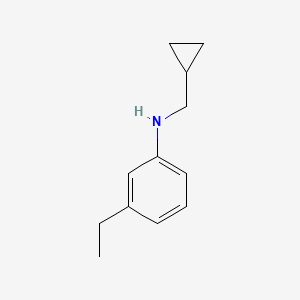

![molecular formula C10H13ClN2O2 B1386441 N-[Isobutyl]2-nitro-5-chloroaniline CAS No. 863605-17-8](/img/structure/B1386441.png)

N-[Isobutyl]2-nitro-5-chloroaniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental Impact Studies

Research on the environmental impact of various compounds, including their degradation products and interaction with environmental elements, is crucial. For example, the study on the formation of bis(hydroxyalkyl)-N-nitrosamines as products of the nitrosation of spermidine by Hotchkiss, Scanlan, and Libbey (1977) provides insights into how specific chemical reactions in the environment can lead to the formation of potentially harmful substances. Such studies could be relevant for assessing the environmental behavior and impact of N-[Isobutyl]2-nitro-5-chloroaniline and its degradation products (Hotchkiss et al., 1977).

Analytical Chemistry and Detection Techniques

The development of analytical methods for detecting and quantifying chemical compounds is a key area of research. The work by Ulusoy, Ulusoy, Pleissner, and Eriksen (2016) on the nitrosation and analysis of amino acid derivatives by isocratic HPLC showcases the importance of developing robust analytical techniques. Such research could guide the development of methods for detecting and analyzing N-[Isobutyl]2-nitro-5-chloroaniline in various matrices (Ulusoy et al., 2016).

Polymer Science and Engineering

In the realm of polymer science, the study of specific functional groups and their incorporation into polymers for various applications is significant. Research like that conducted by Xia, Yin, Burke, and Stöver (2005) on the thermal response of narrow-disperse Poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization could provide foundational knowledge for incorporating N-[Isobutyl]2-nitro-5-chloroaniline into polymers for specific applications, such as in drug delivery systems or smart materials (Xia et al., 2005).

Biochemical Applications

Exploring the biochemical interactions and potential therapeutic applications of chemical compounds forms a significant part of scientific research. Studies like those by Seo, Igarashi, Li, Martásek, Roman, Poulos, and Silverman (2007) on the design and synthesis of peptidomimetics as selective inhibitors of neuronal nitric oxide synthase could serve as a model for investigating the biochemical and therapeutic potential of N-[Isobutyl]2-nitro-5-chloroaniline, particularly if the compound exhibits relevant biological activity (Seo et al., 2007).

Safety and Hazards

Direcciones Futuras

“N-[Isobutyl]2-nitro-5-chloroaniline” has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . Additionally, it has been utilized in the synthesis of potent inhibitors of HIV-1 replication, demonstrating its potential for significant advancements in medical treatments .

Propiedades

IUPAC Name |

5-chloro-N-(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLUWQGTBFPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Isobutyl]2-nitro-5-chloroaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

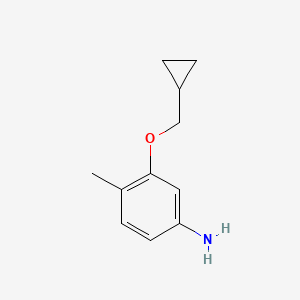

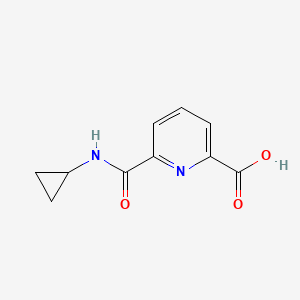

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)

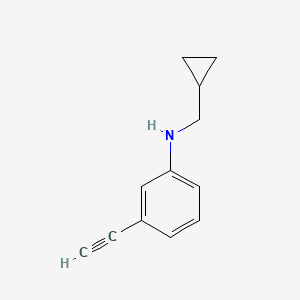

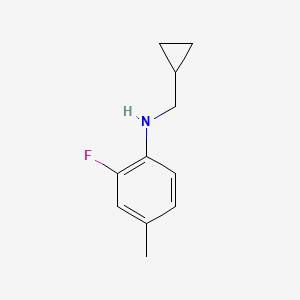

![N-[1-(piperidin-4-yl)ethyl]acetamide](/img/structure/B1386360.png)

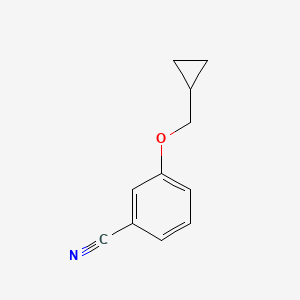

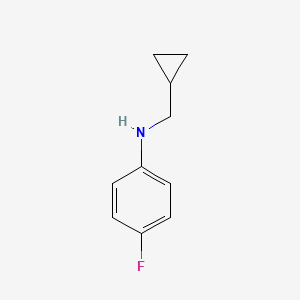

![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)

![[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1386364.png)

![6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386366.png)